

# Troubleshooting poor adhesion of cadmium chromate coatings

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## Compound of Interest

Compound Name: Cadmium chromate

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## Technical Support Center: Cadmium Chromate Coatings

This guide provides troubleshooting information for researchers, scientists, and drug development professionals experiencing poor adhesion with **cadmium chromate** coatings.

## Frequently Asked Questions (FAQs) & Troubleshooting

### Q1: My cadmium chromate coating is peeling or flaking. What are the most common causes?

Poor adhesion, manifesting as peeling, flaking, or blistering, is one of the most common coating defects.<sup>[1]</sup> The issue almost always traces back to a few critical areas of the process. The primary causes are inadequate surface preparation, incorrect plating bath parameters, or issues during the post-plating chromate treatment.<sup>[1][2][3]</sup>

- Inadequate Surface Preparation: This is the most frequent cause of adhesion failure.<sup>[1][4][5]</sup> The substrate surface must be chemically clean and free of contaminants like oils, grease, rust, and heat-treat scale for the cadmium layer to bond properly.<sup>[5][6]</sup> Oxides on the metal surface will also prevent a strong metallic bond from forming.<sup>[1][4]</sup>

- Plating Bath Contamination: The cadmium plating bath can become contaminated with organic impurities (from brighteners breaking down) or metallic impurities (copper, lead, tin). [2] These contaminants can interfere with the deposition process, leading to poor adhesion. [2]
- Incorrect Plating Parameters: Operating the plating bath outside of its optimal parameters for current density, temperature, or chemical composition can result in stressed, brittle, or poorly adhered deposits.[3][7][8]
- Chromate Process Issues: The chromate conversion coating itself can fail to adhere to the cadmium layer. This may be caused by an overly concentrated chromate bath, organic contamination from the plating bath being dragged into the chromate tank, or attempting to handle the parts before the gelatinous chromate film has fully cured (which can take up to 24 hours).[9][10][11]

## Q2: How do I know if my surface preparation is adequate?

Proper surface preparation is crucial for ensuring optimal plating adhesion.[12] A properly prepared surface should be completely free of any oils, oxides, or other contaminants. A common visual check is the "water-break-free" test. After the final rinse, just before the part enters the plating bath, a continuous sheet of water should remain on the surface for at least 30 seconds. If the water beads up or separates (a "water break"), it indicates that the surface is still contaminated with oils or other hydrophobic substances.[13]

The typical pretreatment cycle involves several steps:

- Alkaline Cleaning: To remove organic soils like oils and grease.[5]
- Rinsing: Thorough rinsing is critical to prevent dragging cleaning solutions into subsequent tanks.[1]
- Acid Activation (Pickling): To remove rust, scale, and oxides.[4][8] For high-strength steels, mechanical methods like grit blasting may be specified to enhance adhesion.[4]
- Final Rinsing: To remove all traces of the acid before plating.

## Q3: The chromate conversion coating can be rubbed off easily. What went wrong?

If the chromate film is soft, powdery, or easily removed, it points to a problem with the chromate process itself or the underlying cadmium surface.

- High Chromate Concentration: An overly concentrated chromate solution can produce thick, gelatinous coatings that are soft and have poor adhesion.[10]
- Contamination: Organic contaminants dragged in from the plating bath can create a film on the cadmium surface, preventing the chromate from adhering properly.[14] An oil slick on the surface of the chromate bath is a known cause of irregular and non-adherent coatings.[14]
- Excessive Brighteners in Cadmium Bath: High levels of organic brighteners in the cadmium plating bath can co-deposit and lead to a surface that is difficult for the chromate solution to adhere to.[10]
- Premature Handling: The chromate coating is soft and gelatinous when first applied and requires time to harden.[9] Handling the parts before the coating has aged for at least 24 hours can damage it.[10][11]
- Improper Rinsing: Inadequate rinsing after cadmium plating can leave residues that interfere with the chromating process. A dip in a dilute nitric acid solution (0.25-0.5%) can sometimes be used to activate the surface before chromating.[10][15]

## Q4: Can the substrate material itself cause adhesion problems?

Yes, certain substrate materials and their condition can make achieving good adhesion more challenging.

- High-Strength Steels: These are susceptible to hydrogen embrittlement, a phenomenon where hydrogen absorbed during cleaning and plating can cause cracking and failure.[15] While not a direct cause of peeling, the baking processes used to relieve hydrogen embrittlement (e.g., 3-24 hours at 350-400°F) must be performed before the chromate treatment, as heat will destroy the chromate film.[15]

- Alloying Elements: Certain elements within the substrate alloy, such as lead in brass or carbon in steel, can interfere with the pretreatment and plating process if not addressed with a specific activation cycle.[5]
- Surface Defects: Pores, cracks, or inclusions in the base metal can weaken the adhesion of the coating.[8]

## Data Presentation: Process Parameters

The tables below summarize typical operating parameters for the key stages of the **cadmium chromate** coating process. Deviations from these ranges can contribute to poor adhesion.

Table 1: Typical Cyanide Cadmium Plating Bath Composition & Parameters

Parameter	Concentration / Value	Purpose
Cadmium Oxide (CdO)	20 - 25 g/L	Source of cadmium ions. [7]
Sodium Cyanide (NaCN)	75 - 100 g/L	Forms a complex with cadmium for good anode dissolution.[7][16]
Sodium Hydroxide (NaOH)	18 - 25 g/L (total)	Provides conductivity and ensures good cathode efficiency.[7]
NaCN to Cd Metal Ratio	~ 4:1	Critical for bath operating characteristics.[7][16]
Temperature	75 - 90°F (24 - 32°C)	Affects cathode efficiency and deposit quality.[16]

| Cathode Current Density | 5 - 40 A/ft<sup>2</sup> (0.5 - 4 A/dm<sup>2</sup>) | Influences deposition rate and deposit grain structure.[4][7] |

Table 2: Typical Chromate Conversion Bath Parameters (Cronak Process for Cadmium)

Parameter	Concentration / Value	Purpose
<b>Sodium Dichromate</b>	<b>182 g/L</b>	<b>Primary active ingredient for film formation.[9]</b>
Concentrated Sulfuric Acid	6 mL/L	Activator for the chromating reaction.[9]
Temperature	Room Temperature	Process is typically run at ambient temperature.[9]
Immersion Time	5 - 10 seconds	Controls the thickness and protective value of the coating. [9]

| pH Level | Varies (Crucial) | pH is one of the most critical factors for a successful coating.[17] |

## Experimental Protocols

### Protocol 1: Surface Preparation and Cleaning

This protocol outlines a general procedure for preparing a steel substrate prior to cadmium plating.

- Solvent Degreasing (If Necessary): Manually wipe or immerse the part in an appropriate organic solvent to remove heavy oils and grease.
- Alkaline Soak Cleaning: Immerse the part in an alkaline cleaning solution at the supplier-recommended temperature and time to remove residual organic films.
- Water Rinse: Rinse the part thoroughly in clean, flowing water to remove all alkaline cleaner residues.
- Acid Pickling/Activation: Immerse the part in a dilute solution of hydrochloric or sulfuric acid to remove any rust or oxide scale.[4] The time and concentration will depend on the alloy and the amount of scale.
- Water Rinse: Immediately rinse the part thoroughly in clean, flowing water to remove all acid residues.

- Water-Break-Free Test: Visually inspect the surface. A continuous film of water indicates a clean, ready-to-plate surface. If breaks in the water film appear, repeat the cleaning cycle.
- Cadmium Plating: Transfer the part immediately to the cadmium plating bath to prevent re-oxidation of the activated surface.

## Protocol 2: Qualitative Adhesion Testing (ASTM B571)

ASTM B571 provides several simple, qualitative methods to assess coating adhesion.[\[18\]](#)[\[19\]](#) These tests are useful for production control and acceptance testing.[\[19\]](#)

### A. Bend Test:

- Securely clamp the coated sample.
- Bend the sample 180 degrees over a mandrel of a specified diameter.
- Examine the bent area under magnification.
- Acceptance Criteria: The coating should not show any lifting, peeling, or flaking. Cracking alone is not considered a failure unless the coating can be lifted from the substrate with a sharp object.[\[19\]](#)

### B. Burnishing Test:

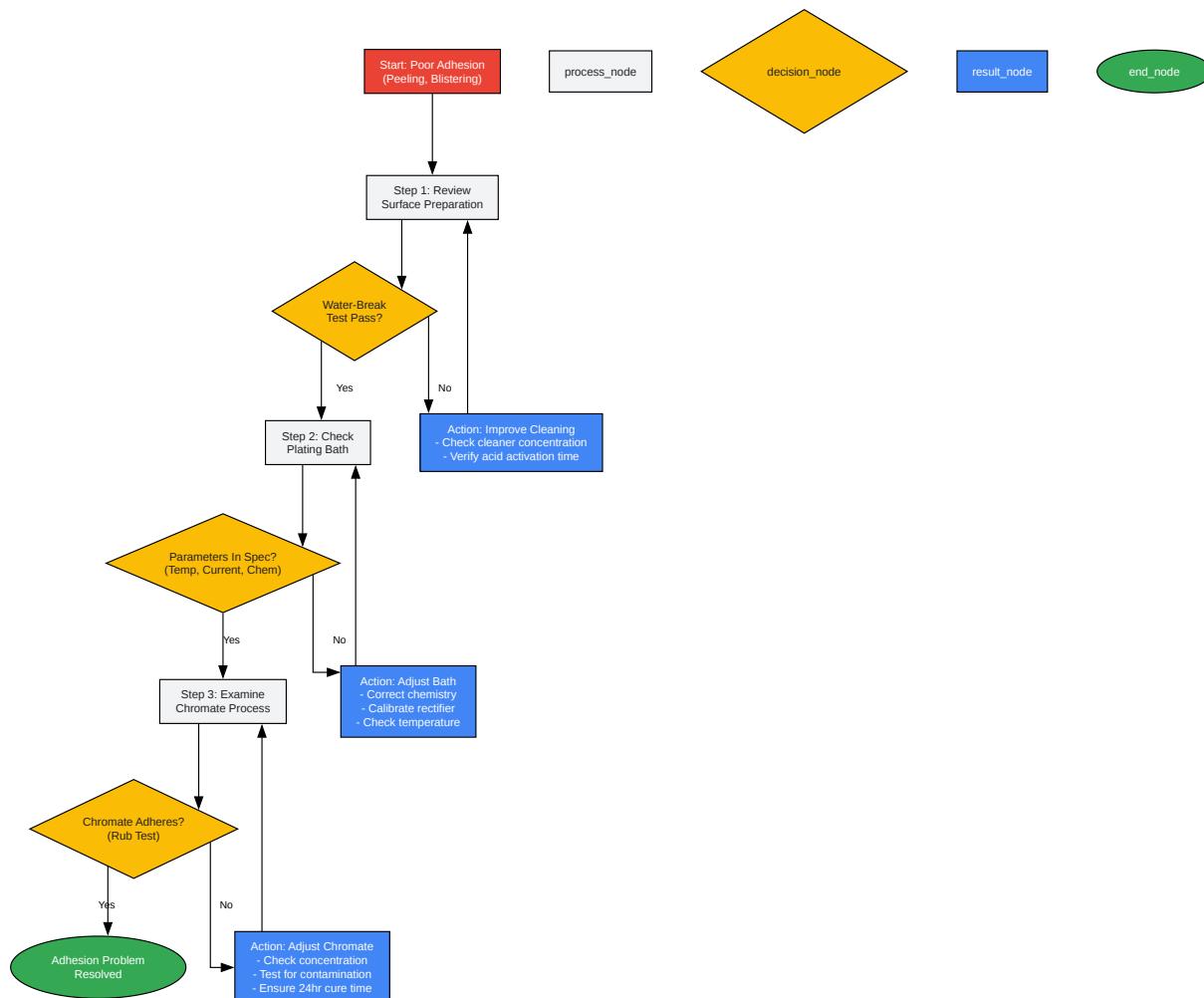
- Place the coated part on a firm surface.
- Rub a small area of the coating firmly with a smooth, hard object (e.g., a rounded steel rod).  
[\[2\]](#)
- Apply significant pressure to the tool.
- Acceptance Criteria: A poorly adherent coating will be pushed along the surface, forming a blister or peel. A well-adhered coating will be polished but remain intact.

### C. Tape Test (Adapted from ASTM D3359): Note: This method is primarily for thinner coatings. [\[20\]](#)

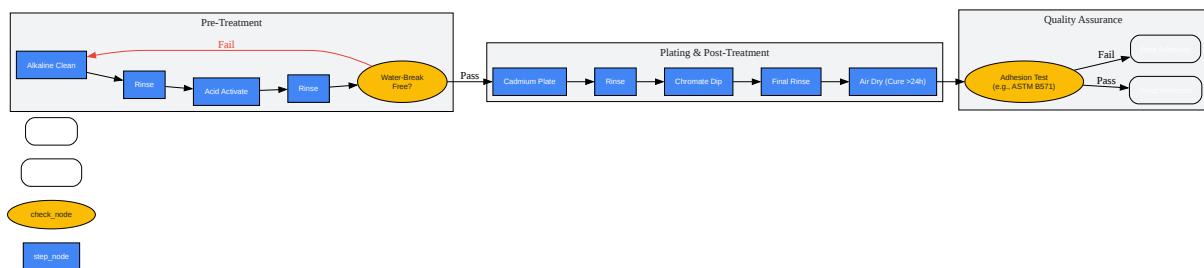
- Make a series of parallel cuts through the coating to the substrate using a sharp utility knife. For coatings under 5 mils, a cross-hatch lattice pattern is cut.[20]
- Apply a specified pressure-sensitive tape (e.g., Permacel P-99) firmly over the cut area.
- Press the tape down using a pencil eraser to ensure good contact.
- Within 90 seconds of application, rapidly pull the tape back on itself at a 180-degree angle.
- Acceptance Criteria: Inspect the grid area. The adhesion is rated based on the percentage of coating removed from the test area. No removal indicates excellent adhesion.

## Visualizations

Below are diagrams illustrating key troubleshooting workflows for poor coating adhesion.

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Caption: Troubleshooting workflow for cadmium plating adhesion issues.

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Caption: Standard experimental workflow for **cadmium chromate** coating.

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Address: 3281 E Guasti Rd  
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